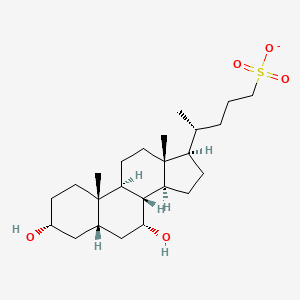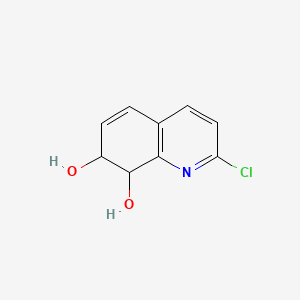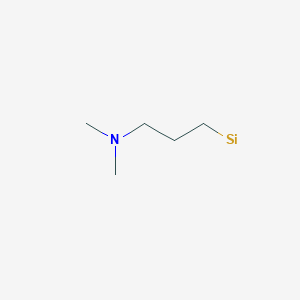
3-(2-aminoethyl)-1H-indole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound is structurally related to tryptamine, a well-known neurotransmitter. The indole ring system is a common motif in many biologically active molecules, including serotonin and melatonin .
Vorbereitungsmethoden
The synthesis of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid can be achieved through several routes. One common method involves the reaction of indole-5-carboxylic acid with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
3-(2-aminoethyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role as a neurotransmitter and its interactions with various receptors . In medicine, it is being investigated for its potential therapeutic effects, including its antioxidant properties . Industrial applications include its use in the synthesis of pharmaceuticals and other biologically active compounds .
Wirkmechanismus
The mechanism of action of 3-(2-aminoethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as serotonin receptors. It can modulate the activity of these receptors, leading to various physiological effects . The compound’s structure allows it to bind to these receptors and influence their activity, which can result in changes in neurotransmitter levels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-(2-aminoethyl)-1H-indole-5-carboxylic acid is similar to other indole derivatives, such as tryptamine and serotonin. its unique structure, which includes a carboxylic acid group, distinguishes it from these compounds . This structural difference can lead to variations in its biological activity and interactions with receptors . Other similar compounds include melatonin and bufotenin, which also share the indole ring system but differ in their functional groups and biological activities .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c12-4-3-8-6-13-10-2-1-7(11(14)15)5-9(8)10/h1-2,5-6,13H,3-4,12H2,(H,14,15) |
InChI-Schlüssel |
CDWFDLYRKQOGNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CCN |
Synonyme |
5-carboxytryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1S,1'R,2S,4S,4'R,5'R,6S,7R)-4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol](/img/structure/B1257964.png)

![1-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide](/img/structure/B1257970.png)

